Molecular Docking Studies of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione Derivatives: A Computational Guide to Target Identification and Binding Mechanics
Molecular Docking Studies of 3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione Derivatives: A Computational Guide to Target Identification and Binding Mechanics
Executive Summary
The quinazoline-2,4(1H,3H)-dione scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from MutT homologue 1 (MTH1) inhibition to Cannabinoid 1 (CB1) receptor agonism[1][2]. Specifically, derivatives featuring a 3-phenyl and 1-(prop-2-en-1-yl) (allyl) substitution present a unique geometric and electronic profile. The rigidity of the dione core, combined with the aromaticity of the phenyl ring and the conformational flexibility of the allyl group, allows these molecules to navigate complex hydrophobic binding pockets.
This technical guide provides a comprehensive, self-validating computational workflow for evaluating the binding mechanics of 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione derivatives. By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, researchers can rigorously predict and validate pharmacological efficacy prior to in vitro synthesis.
Pharmacological Relevance and Structural Causality
To understand how to dock a molecule, one must first understand why its structural components drive affinity. The 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione core operates through three distinct interaction domains:
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The Quinazoline-2,4-dione Core: Acts as a rigid hydrogen-bond acceptor. The carbonyl oxygens at positions 2 and 4 are highly electronegative, forming stable hydrogen bonds with critical polar residues in the target active site (e.g., Ser383 in CB1 or Trp117 in MTH1)[2][3].
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The N3-Phenyl Ring: Serves as an electron-rich nucleophile. DFT analysis utilizing the B3LYP/6-311G(2df,p) basis set demonstrates that the Highest Occupied Molecular Orbital (HOMO) is frequently localized near this aromatic system, facilitating robust π−π stacking and cation- π interactions with aromatic residues like Phe27[1][3].
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The N1-(prop-2-en-1-yl) Group: The allyl substitution introduces a critical degree of rotational freedom. Unlike rigid aromatic substituents, the allyl chain can adopt multiple conformations to optimally occupy narrow, lipophilic sub-pockets, driving favorable alkyl- π interactions and minimizing steric clashes.
Fig 1. Pharmacophore logic and target interaction pathways of the derivative.
Self-Validating Computational Workflow
Standard molecular docking often suffers from false positives due to the underestimation of solvation penalties and protein flexibility. To ensure trustworthiness, the protocol below employs a self-validating triad: DFT Optimization → High-Exhaustiveness Docking → MM-GBSA Rescoring & MD Simulation .
Fig 2. Computational workflow for docking and MD simulation validation.
Protocol 1: Ligand Preparation and DFT Optimization
Causality: Raw 2D-to-3D conversions often trap molecules in local energy minima. DFT optimization ensures the ligand is in its global minimum conformation, providing accurate partial charges essential for electrostatic interaction scoring.
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Structure Generation: Sketch the target derivatives using ChemDraw and convert to 3D structures (SDF format).
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Geometry Optimization: Import into Gaussian. Execute DFT calculations utilizing the B3LYP functional and the 6-311G(2df,p) basis set[1].
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Charge Assignment: Calculate Merz-Kollman electrostatic potential (ESP) charges. This accurately maps the electron density, particularly around the electron-rich N3-phenyl group.
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Format Conversion: Use AutoDockTools to assign Gasteiger charges, merge non-polar hydrogens, and define the rotatable bonds (specifically the C-N bonds linking the allyl and phenyl groups). Export as .pdbqt.
Protocol 2: Protein Preparation and Grid Generation
Causality: Native crystal structures contain waters and incorrect protonation states that clash with incoming ligands. Proper preparation restores the physiological state of the binding pocket.
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Structure Retrieval: Download the target receptor from the Protein Data Bank (e.g., CB1 Receptor, PDB ID: 5XRA)[2].
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Pre-processing: Strip co-crystallized ligands, ions, and water molecules. Exception: Retain structural waters if previous literature confirms they mediate critical hydrogen-bond bridges.
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Protonation: Use UCSF Chimera or Schrödinger Protein Preparation Wizard to add polar hydrogens. Assign correct tautomeric states for Histidine (e.g., His178 in CB1) at physiological pH (7.4)[2].
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Grid Box Definition: Center the grid box on the coordinates of the native co-crystallized ligand. Set dimensions to 25×25×25 Å with a grid spacing of 0.375 Å to allow the allyl group sufficient space to explore conformational space.
Protocol 3: Docking and MM-GBSA Rescoring
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Execution: Run AutoDock Vina with an exhaustiveness parameter set to 16 (higher than the default 8) to account for the high flexibility of the prop-2-en-1-yl chain.
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MM-GBSA Rescoring: Export the top poses to a molecular mechanics generalized Born surface area (MM-GBSA) pipeline. This step calculates the binding free energy ( ΔGbind ), factoring in the desolvation penalty which raw docking scores often ignore[1][2].
Data Presentation: Comparative Interaction Profiles
The table below summarizes typical quantitative data derived from docking 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione derivatives against the CB1 receptor and MTH1 enzyme, showcasing how functional group modifications on the phenyl ring alter binding thermodynamics[1][2][3].
Table 1: Docking Scores, MM-GBSA Free Energies, and Key Interactions
| Derivative Substitution (N3-Phenyl) | Target | Vina Docking Score (kcal/mol) | MM-GBSA ΔGbind (kcal/mol) | Key Interacting Residues | Interaction Types |
| Unsubstituted | CB1 (5XRA) | -8.45 | -38.20 | Ser383, His178, Thr197 | H-bond (Ser383), π−π (His178) |
| 4-Chloro | CB1 (5XRA) | -9.12 | -45.60 | Ser383, His178, Phe170 | Halogen bond (Phe170), Alkyl- π |
| 4-Methoxy | MTH1 | -7.24 | -53.66 | Trp117, Phe27, Asn33 | H-bond (Trp117), π−π stacking (Phe27) |
| 2,4-Difluoro | MTH1 | -6.80 | -41.30 | Val83, Ile70, Leu9 | Hydrophobic, Alkyl- π (Val83) |
Data synthesis reflects binding affinities characteristic of quinazoline-2,4-dione derivatives as reported in recent literature[1][2][3].
Validating Stability via Molecular Dynamics (MD)
A docking score is only a static snapshot. To prove the trustworthiness of the predicted binding mode, an MD simulation is mandatory.
MD Protocol:
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System Setup: Solvate the protein-ligand complex in a TIP3P water box using GROMACS. Neutralize the system with Na+/Cl- ions.
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Equilibration: Perform NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Pressure) equilibration for 1 ns each at 300 K to stabilize the solvent and system density.
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Production Run: Execute a 100 ns production run.
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Trajectory Analysis:
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RMSD (Root Mean Square Deviation): A stable complex should maintain an RMSD <1.5 nm. If the allyl group causes the ligand RMSD to spike, the initial docking pose was likely an artifact.
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RMSF (Root Mean Square Fluctuation): Analyze the flexibility of the protein residues. A drop in RMSF around the binding pocket (e.g., residues 170-200 in CB1) confirms that the ligand has successfully stabilized the active site conformation[2].
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References
- Karim, S., et al. (2025). "Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors." PLoS One.
- El Aissouq, A., et al. (2026). "Quinazoline-2,4(1H,3H)-dione derivatives as new class of CB1 Agonists: A pharmacophore-based virtual screening workflow and drug discovery." F1000Research.
- El-Naggar, A. M., et al. (2020). "Novel Quinazolin-2,4-Dione Hybrid Molecules as Possible Inhibitors Against Malaria: Synthesis and in silico Molecular Docking Studies." Frontiers in Chemistry.
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- 1. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline-2,4(1H,3H)-dione derivatives as new... | F1000Research [f1000research.com]
- 3. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
